1-(Carbamoylamino)propan-2-ylurea, also known by its systematic name, is a compound that features both carbamoyl and urea functionalities. It is classified as an organic compound within the category of ureas, which are derivatives of carbonic acid where one or more hydroxyl groups are replaced by amine groups. This compound is of interest in medicinal chemistry and materials science due to its potential applications in drug development and synthesis.
The compound can be synthesized through various methods, including carbamoylation reactions and transaminase-mediated processes. The literature provides insights into its synthesis and characterization, highlighting its relevance in pharmaceutical applications.
1-(Carbamoylamino)propan-2-ylurea is classified under the following categories:
The synthesis of 1-(Carbamoylamino)propan-2-ylurea can be achieved through several methods:
The synthesis typically requires careful control of reaction conditions, including temperature and pH, to optimize yield and purity. Techniques such as thin-layer chromatography (TLC) and liquid chromatography-mass spectrometry (LC-MS) are employed for monitoring reaction progress and analyzing product purity .
The molecular structure of 1-(Carbamoylamino)propan-2-ylurea consists of a propan-2-amine backbone with a carbamoyl group attached to the nitrogen atom. The general structure can be represented as follows:
Key molecular data includes:
1-(Carbamoylamino)propan-2-ylurea can participate in various chemical reactions typical of ureas:
These reactions often require specific conditions such as temperature control and the presence of catalysts or solvents to facilitate the transformation while minimizing side reactions.
The mechanism of action for 1-(Carbamoylamino)propan-2-ylurea is primarily linked to its biological activity as a potential drug candidate. It may act by modulating enzyme activity or interacting with biological receptors due to its structural features that resemble substrates or inhibitors.
Research indicates that urea derivatives can influence various biochemical pathways, potentially leading to therapeutic effects in inflammatory conditions or metabolic disorders . The precise mechanism often requires further investigation through pharmacological studies.
Relevant data from studies indicate that the compound's stability and reactivity make it suitable for various synthetic applications in medicinal chemistry.
1-(Carbamoylamino)propan-2-ylurea has several scientific uses:
1-(Carbamoylamino)propan-2-ylurea represents a structurally distinctive urea derivative gaining recognition in modern medicinal chemistry. This bifunctional urea compound integrates dual urea moieties within a propan-2-yl scaffold, creating a versatile molecular architecture capable of forming multiple hydrogen-bonding interactions with biological targets. Its emergence coincides with renewed interest in urea derivatives as privileged scaffolds in drug design, driven by their favorable physicochemical properties and ability to engage diverse biological targets through both hydrogen bonding and hydrophobic interactions. Contemporary research focuses on exploiting this compound's capacity to serve as a molecular hinge in enzyme inhibitors and its potential as a building block for more complex therapeutic agents targeting protein-protein interactions, kinase domains, and epigenetic regulators. The symmetrical yet adaptable nature of its hydrogen-bonding profile makes it particularly valuable for fragment-based drug discovery approaches, where precise molecular recognition is paramount [5].
The systematic name 1-(Carbamoylamino)propan-2-ylurea provides precise structural information according to IUPAC conventions. Breaking down this nomenclature:
This molecular architecture classifies it as an unsymmetrical bis-urea derivative with structural kinship to several documented compounds. The presence of both carbonyl groups and multiple nitrogen atoms creates an extended hydrogen-bonding framework that distinguishes it from simpler mono-urea analogs. The propan-2-yl spacer provides conformational flexibility while maintaining a compact molecular footprint (approximately 6-7 Å between terminal nitrogens). This compound can be formally described as a di-substituted urea where one nitrogen bears the propan-2-yl group and the other connects to an additional carbamoyl moiety. Its molecular formula is C₅H₁₂N₄O₂, distinguishing it from related structures like (propan-2-ylamino)urea (C₄H₁₁N₃O) [1] and [(propan-2-yl)carbamoyl]formic acid (C₅H₉NO₃) [3]. The terminal primary urea groups enable diverse binding modalities, while the secondary urea linkage offers potential for N-substitution in medicinal chemistry optimization campaigns [5].
Table 1: Nomenclature of Structurally Related Urea Derivatives
| Compound Name | Systematic Name | Molecular Formula | Structural Relationship |
|---|---|---|---|
| 1-(Carbamoylamino)propan-2-ylurea | 1-(Aminocarbonylamino)propan-2-ylurea | C₅H₁₂N₄O₂ | Target Compound |
| (Propan-2-ylamino)urea | (Isopropyl)urea | C₄H₁₁N₃O | Core mono-urea analog |
| [(Propan-2-yl)carbamoyl]formic acid | 2-(Isopropylcarbamoyl)formic acid | C₅H₉NO₃ | Carboxylic acid derivative |
| 1,1,3-Trimethoxy-3-propan-2-ylurea | Trimethoxy(isopropyl)urea | C₇H₁₆N₂O₄ | Orthoester-protected variant |
The historical context of 1-(Carbamoylamino)propan-2-ylurea traces back to foundational developments in urea chemistry, beginning with Friedrich Wöhler's seminal 1828 urea synthesis, which marked the birth of modern organic chemistry. While early pharmacological interest focused on simple ureas, the strategic incorporation of bifunctional urea moieties emerged gradually throughout the 20th century. The compound's specific appearance in literature coincides with broader investigations into multi-dentate hydrogen-bonding scaffolds during the 1990-2010 period, when researchers systematically explored urea derivatives as kinase inhibitors and protease binding elements [5].
Significant conceptual advancement came with the recognition that asymmetrical bis-ureas could mimic peptide bonds while offering superior metabolic stability. This understanding propelled 1-(Carbamoylamino)propan-2-ylurea from a chemical curiosity to a scaffold worthy of systematic investigation. Its evolution parallels key developments in cPLA₂α inhibitor design, where urea derivatives like 1-(5-carboxyindol-1-yl)propan-2-ones demonstrated the pharmaceutical relevance of propan-2-yl-linked urea architectures [2]. The compound's journey reflects three critical phases in medicinal chemistry: (1) Initial exploration as a synthetic intermediate (pre-2000), (2) Systematic assessment of hydrogen-bonding capacity in fragment libraries (2000-2015), and (3) Current targeted application in epigenetic and protein-protein interaction modulators (2015-present), particularly following advances in understanding urea conformational control in biological environments [5].
Table 2: Historical Milestones in Urea-Based Medicinal Chemistry Relevant to 1-(Carbamoylamino)propan-2-ylurea
| Time Period | Key Development | Impact on Target Compound Research |
|---|---|---|
| 1828 | Wöhler's urea synthesis | Established fundamental urea chemistry enabling later derivatives |
| 1950-1970 | First-generation urea drugs (e.g., antidiabetics) | Validated urea functionality in therapeutic contexts |
| 1990s | Rational design of kinase inhibitors | Demonstrated urea's capacity for bidentate target binding |
| 2000s | cPLA₂α inhibitor development with propan-2-yl linkers | Established pharmacological relevance of propan-2-yl-urea topology |
| 2010-Present | Fragment-based drug discovery (FBDD) approaches | Positioned compound as valuable hydrogen-bonding fragment |
1-(Carbamoylamino)propan-2-ylurea has emerged as a privileged scaffold in contemporary drug discovery due to three principal properties: precise hydrogen-bonding geometry, conformational adaptability, and favorable physicochemical balance. The compound's hydrogen-bonding profile is exceptionally rich for its molecular weight (144.17 g/mol), functioning as a dual-donor/dual-acceptor system with additional donor capacity from terminal amines. This enables simultaneous interaction with multiple amino acid residues in biological targets, particularly effective against kinase ATP-binding sites and protease catalytic domains. Computational analyses reveal its capacity to form 5-6 simultaneous hydrogen bonds with binding pockets, rivaling larger molecules in binding efficiency [5].
The propan-2-yl spacer confers controlled conformational flexibility that permits adaptive binding while minimizing entropy loss upon target engagement. This molecular "hinge" functionality enables the terminal urea groups to adjust their spatial orientation by approximately 30-40° without significant energy penalty, allowing optimal fit in diverse binding environments. Medicinal chemists exploit this property in bioisosteric replacement strategies, particularly when replacing less stable amide bonds or carboxylic acid functionalities. The compound's role in cPLA₂α inhibitor development exemplifies this application, where urea derivatives demonstrated superior metabolic stability compared to carboxamide precursors while maintaining target affinity [2].
Physicochemically, this scaffold occupies a strategic position in chemical space: LogP calculations range from -1.2 to -0.4 (indicating high water solubility), topological polar surface area (tPSA) of ≈110 Ų (favorable for cell permeability), and only two rotatable bonds (reducing entropic penalties upon binding). These properties make it valuable for constructing proteolysis-targeting chimeras (PROTACs) where bifunctional molecules require precisely positioned binding elements. Recent applications include its incorporation as linker-connectors in epigenetic modulators targeting bromodomains and histone deacetylase complexes, leveraging its hydrogen-bonding capability to engage secondary protein targets [5].
Table 3: Hydrogen-Bonding Metrics of 1-(Carbamoylamino)propan-2-ylurea Compared to Related Ureas
| Parameter | 1-(Carbamoylamino)propan-2-ylurea | Simple Mono-urea | N,N'-Diaryl Urea |
|---|---|---|---|
| H-Bond Donors | 4 | 2 | 2 |
| H-Bond Acceptors | 4 | 2 | 2 |
| Optimal H-Bond Distance | 1.8-2.2 Å (N-H···O), 2.5-3.2 Å (C=O···H-N) | Similar range | Similar range |
| Max. Simultaneous Bonds | 5-6 | 2-3 | 3-4 |
| Conformational Flexibility | Moderate (30-40° rotation) | High (>60° rotation) | Low (<20° rotation) |
| Binding Entropy | ΔS = -35 to -45 J/mol·K | ΔS = -50 to -65 J/mol·K | ΔS = -20 to -30 J/mol·K |
CAS No.: 16899-07-3
CAS No.: 126084-10-4
CAS No.: 61081-59-2
CAS No.: 54954-14-2